molecular formula C14H19NO2 B5014950 phenyl N-cycloheptylcarbamate

phenyl N-cycloheptylcarbamate

Cat. No.: B5014950
M. Wt: 233.31 g/mol
InChI Key: AVWDQOMUGUZXQC-UHFFFAOYSA-N
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Description

Phenyl N-cycloheptylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by a phenyl group attached to a carbamate moiety, which is further linked to a cycloheptyl group. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-cycloheptylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with cycloheptylamine. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under mild conditions. The reaction can be represented as follows:

[ \text{Phenyl Isocyanate} + \text{Cycloheptylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as tin or indium triflate, can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl N-cycloheptylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to yield phenol and cycloheptylamine.

    Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the phenyl or cycloheptyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Major Products:

    Hydrolysis: Phenol and cycloheptylamine.

    Oxidation: Phenolic derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Phenyl N-cycloheptylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.

    Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.

Mechanism of Action

Phenyl N-cycloheptylcarbamate can be compared with other carbamates, such as phenyl N-cyclohexylcarbamate and phenyl N-cyclopentylcarbamate. While these compounds share a similar core structure, the size and shape of the cycloalkyl group influence their chemical properties and reactivity. This compound is unique due to its larger cycloheptyl group, which can affect its steric interactions and binding affinity in biological systems.

Comparison with Similar Compounds

  • Phenyl N-cyclohexylcarbamate
  • Phenyl N-cyclopentylcarbamate
  • Phenyl N-cyclobutylcarbamate

Properties

IUPAC Name

phenyl N-cycloheptylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14(17-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWDQOMUGUZXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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